molecular formula C22H24N4O2S B11291474 N-(4-butylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(4-butylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11291474
M. Wt: 408.5 g/mol
InChI Key: LVNUSGMBHFJERA-UHFFFAOYSA-N
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Description

N-(4-BUTYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thiazole ring, which is a common motif in many biologically active molecules, and a phenylcarbamoyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-BUTYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps. One common method includes the condensation of 4-butylphenylamine with a thiazole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

N-(4-BUTYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and phenylcarbamoyl-containing molecules. Compared to these, N-(4-BUTYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both a thiazole ring and a phenylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(27)14-19-15-29-22(25-19)26-21(28)24-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,27)(H2,24,25,26,28)

InChI Key

LVNUSGMBHFJERA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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